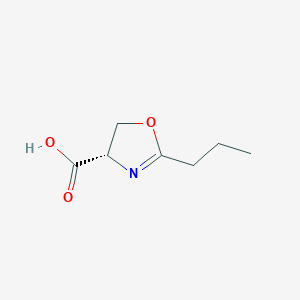
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the oxazole ring can be formed through cyclization reactions involving dehydrating agents or catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxazole ring.
Scientific Research Applications
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
- **(4R)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxy
Biological Activity
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid (CAS No. 771468-58-7) is a heterocyclic compound characterized by its oxazole ring, which contains both nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammatory responses and autoimmune diseases.
- Molecular Formula : C7H11N O3
- Molecular Weight : 157.17 g/mol
- Structure : The compound features a propyl group at the 2-position and a carboxylic acid functional group at the 4-position of the oxazole ring.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of oxazole compounds have been shown to inhibit interleukin 1 receptor-related kinase 4 (IRAK-4), which plays a crucial role in inflammatory processes and autoimmune conditions.
Potential Therapeutic Applications
The biological activity of this compound suggests its potential therapeutic applications in treating:
- Inflammatory Diseases : By inhibiting IRAK-4, it may help in managing conditions like rheumatoid arthritis and other inflammatory disorders.
- Cancer : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that compounds with structural similarities to this compound can effectively inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses. For instance:
- A study reported that certain oxazole derivatives exhibited IC50 values lower than established drugs like rolipram .
Case Studies
- Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), compounds similar to (4S)-2-propyl-4,5-dihydro-1,3-oxazole demonstrated significant reductions in TNF-alpha release, suggesting anti-inflammatory properties .
- Cancer Cell Lines : Research on oxazole derivatives showed promising results against human leukemia and melanoma cell lines. Compounds exhibited cytotoxicity with IC50 values in the micromolar range .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Contains a pyrazole ring | Known for its activity against specific kinases |
| 5-(5-(4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)pentyl)-3-methyl isoxazole | Features an isoxazole moiety | Exhibits different biological activities |
| Oxazole-4-carboxylic acid | Simpler oxazole structure | Lacks additional substituents affecting reactivity |
This table highlights the diversity within oxazole derivatives while showcasing the unique characteristics of this compound due to its specific substituents and potential biological activities.
Properties
CAS No. |
771468-58-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
FEAQDXAQQWQSCO-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC1=N[C@@H](CO1)C(=O)O |
Canonical SMILES |
CCCC1=NC(CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















